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Compound of Interest

Compound Name: Cinatrin B

CAS No.: 136266-34-7

Cat. No.: B163754

Get Quote

Executive Summary
(-)-Cinatrin B is a potent phospholipase A2 (PLA2) inhibitor isolated from the fungus

Circinotrichum falcatisporum. Structurally, it is characterized by a unique spiro-

-dilactone (or spiro-

-lactone-

-lactam depending on the congener) core containing contiguous stereocenters, including a
challenging quaternary carbon.

This guide details the first enantiospecific total synthesis of (-)-cinatrin B, developed by

Rizzacasa and colleagues. The route is distinguished by its use of the chiral pool (D-arabinose)

to establish absolute configuration and a highly diastereoselective Ireland-Claisen

rearrangement to construct the sterically congested quaternary center. This approach provides

a robust, self-validating system for accessing the cinatrin scaffold for structure-activity

relationship (SAR) studies.
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Structural Analysis & Retrosynthesis
The primary synthetic challenge of (-)-cinatrin B is the spirocyclic core and the quaternary

stereocenter at the spiro-junction. The retrosynthetic logic relies on disconnecting the spiro-

lactone to a linear precursor capable of undergoing a stereocontrolled rearrangement.

Retrosynthetic Logic
Spiro-Lactone Disconnection: The final spiro-lactone is traced back to a

-unsaturated acid.

Stereochemical Relay: The quaternary center is installed via a [3,3]-sigmatropic

rearrangement (Ireland-Claisen), which transfers chirality from a secondary allylic alcohol to

the adjacent carbon bond.

Chiral Pool Origin: The furanose backbone is derived from D-arabinose, ensuring the correct

absolute configuration of the initial stereocenters.

Visualization: Retrosynthetic Tree

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b163754/docs?utm_src=pdf-body#enantiospecific-synthesis-of-cinatrin-b-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163754?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(-)-Cinatrin B
(Target Molecule)

Spiro-Lactone Intermediate
(Quaternary Center Established)

 Oxidative Lactonization

Ireland-Claisen Product
(Gamma,Delta-Unsaturated Acid)

 Ring Closure

Allylic Ester Precursor
(Substrate for Rearrangement)

 Ireland-Claisen
Rearrangement

Furanose Derivative

 Esterification

D-Arabinose
(Chiral Pool Starting Material)

 Functional Group
Manipulation

Click to download full resolution via product page

Figure 1: Retrosynthetic analysis of (-)-cinatrin B tracing back to D-arabinose.

Detailed Synthetic Pathway[1][2]
The synthesis is executed in three distinct phases: chiral pool manipulation, the key

sigmatropic rearrangement, and post-rearrangement elaboration.
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Phase 1: Preparation of the Ireland-Claisen Precursor
The synthesis commences with D-arabinose, which possesses the requisite stereochemistry at

C2, C3, and C4.

Protection & Furanose Formation: D-arabinose is converted into a protected furanose

derivative. This typically involves acetonide protection and selective oxidation of the

anomeric position to a carboxylic acid or equivalent.

Esterification: The resulting furan-2-carboxylic acid is esterified with a specific allylic alcohol.

This step is critical as the allylic alcohol fragment will become the side chain of the final

molecule, and its geometry influences the stereochemical outcome of the rearrangement.

Phase 2: The Key Ireland-Claisen Rearrangement
This is the defining step of the synthesis. The ester formed in Phase 1 is subjected to the

Ireland-Claisen rearrangement conditions to generate the quaternary center.[1]

Reagents: Lithium hexamethyldisilazide (LiHMDS), Trimethylsilyl chloride (TMSCl), and

HMPA (or DMPU) as a cosolvent.

Mechanism:

Enolization: LiHMDS generates the lithium enolate of the ester at low temperature (-78

°C).

Trapping: The enolate is trapped with TMSCl to form the silyl ketene acetal.

Rearrangement: Upon warming (or keeping at controlled temp), the silyl ketene acetal

undergoes a concerted, suprafacial [3,3]-sigmatropic rearrangement via a chair-like

transition state.

Stereocontrol: The geometry of the enolate (controlled by the solvent system, specifically

HMPA) determines the diastereoselectivity. The E-silyl ketene acetal typically favors the anti

product, while the Z-isomer favors the syn product. In this synthesis, high diastereoselectivity

is achieved to set the quaternary center relative to the existing furanose stereocenters.
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Phase 3: Elaboration to (-)-Cinatrin B
Following the rearrangement, the linear carboxylic acid is transformed into the spiro-lactone

core.

Methylation: The crude acid is often methylated (e.g., diazomethane) to facilitate purification

and characterization.

Oxidative Cleavage/Lactonization: The alkene resulting from the rearrangement is oxidatively

cleaved (e.g., ozonolysis or Lemieux-Johnson oxidation) to an aldehyde or ketone, which

then undergoes spontaneous or acid-catalyzed cyclization with the pendant alcohol

(deprotected from the furanose) to form the spiro-lactone.

Final Deprotection: Removal of remaining protecting groups (e.g., acetonides, benzyl ethers)

yields (-)-cinatrin B.

Visualization: Forward Synthesis Flow
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Figure 2: Forward synthetic pathway highlighting the Ireland-Claisen rearrangement.

Key Experimental Protocols
Ireland-Claisen Rearrangement Protocol
Note: This protocol is a generalized high-fidelity representation based on the Rizzacasa

methodology.

Objective: Stereoselective formation of the quaternary carbon via [3,3]-sigmatropic

rearrangement.

Reagent Preparation:
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Dry THF and HMPA (or DMPU) must be freshly distilled or obtained from anhydrous

sources.

Prepare a 1.0 M solution of LiHMDS in THF.

Enolization:

Charge a flame-dried flask with the allylic ester substrate (1.0 equiv) in THF/HMPA (4:1

ratio).

Cool the solution to -78 °C under an argon atmosphere.

Add LiHMDS (1.2 equiv) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure

complete deprotonation.

Trapping:

Add TMSCl (1.5 equiv, freshly distilled) dropwise.

Stir for 10 minutes at -78 °C, then allow the reaction to warm to room temperature (or

reflux, depending on substrate sterics) over 1-2 hours.

Workup:

Quench the reaction with 1N HCl (aq) to hydrolyze the silyl ester back to the carboxylic

acid.

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and

concentrate.

Validation:

Analyze the crude mixture by ¹H NMR to determine the diastereomeric ratio (dr) before

purification.

Critical Control Point: The ratio of THF to HMPA is crucial. HMPA promotes the formation of the

separated ion pair, favoring the Z-enolate (which leads to the syn product via the chair

transition state) or optimizing the geometry for the specific steric demands of the furanose ring.
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Mechanism of Action (Biological Context)[4][5]
Target: Phospholipase A2 (PLA2) Relevance: PLA2 enzymes catalyze the hydrolysis of

membrane phospholipids to release arachidonic acid, a precursor to inflammatory mediators

(prostaglandins, leukotrienes).

Cinatrin B Mechanism:

Transition State Mimicry: The spiro-

-lactone core of Cinatrin B mimics the tetrahedral intermediate formed during the hydrolysis
of the phospholipid ester bond by PLA2.

Competitive Inhibition: By binding to the active site of PLA2, Cinatrin B prevents the enzyme

from accessing its natural substrate, thereby blocking the inflammatory cascade.

Specificity: The unique stereochemical arrangement (set by the D-arabinose scaffold and the

Ireland-Claisen step) ensures high affinity for the chiral environment of the enzyme's active

site.

Data Summary
Parameter Value/Description

Starting Material D-Arabinose (Chiral Pool)

Key Step Ireland-Claisen Rearrangement

Key Reagents LiHMDS, TMSCl, HMPA

Stereocontrol Source
Substrate control (D-arabinose) + Transition

state control (Chair-like)

Target Activity Phospholipase A2 (PLA2) Inhibition

Core Structure
1,2,3,5-tetrahydroxypentane-1,2,3-tricarboxylic

acid derivative (Spiro-lactone)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

To cite this document: BenchChem. [Enantiospecific Synthesis of (-)-Cinatrin B: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b163754/docs#enantiospecific-synthesis-of-cinatrin-b-
a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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